5-Chloro-2-benzoxazoleacetamide

Description

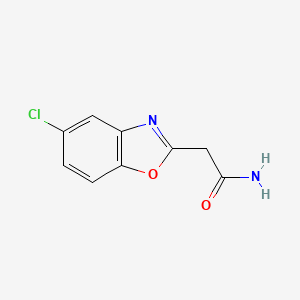

Structure

3D Structure

Properties

CAS No. |

35783-57-4 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)acetamide |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)12-9(14-7)4-8(11)13/h1-3H,4H2,(H2,11,13) |

InChI Key |

JSYBNEUCRYGVAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Benzoxazoleacetamide and Its Analogues

Established Synthetic Pathways for the Benzoxazole (B165842) Core of the Compound

The formation of the benzoxazole ring is a critical step in the synthesis of 5-chloro-2-benzoxazoleacetamide. Traditional methods have laid the groundwork for the production of these heterocyclic compounds.

Conventional Cyclization Strategies in Benzoxazole Synthesis

The most common and established method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides. nih.govchemicalbook.com This reaction is typically facilitated by strong acids and often requires harsh reaction conditions. nih.govbeilstein-journals.org Another conventional approach is the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of o-aminophenols and aldehydes. nih.gov Various oxidizing agents have been employed for this transformation. tandfonline.com A further strategy involves the intramolecular cyclization of 2-bromoarylamides, promoted by a base and a copper catalyst. chemicalbook.com

Step-by-Step Synthetic Sequences for this compound Precursors

The synthesis of this compound hinges on the preparation of key precursors, most notably 5-chloro-2-aminophenol. A common route to this intermediate begins with benzoxazolone, which undergoes chlorination followed by acidic hydrolysis to yield 5-chloro-2-aminophenol. This precursor is then reacted with a suitable reagent to introduce the acetamide (B32628) side chain at the 2-position of the benzoxazole ring. One method involves the reaction of the precursor with chloroacetyl chloride.

A general synthetic scheme for related benzoxazole derivatives involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride to form an N-substituted-2-chloroacetamide. This is followed by conversion to an azide, and subsequent reaction with a benzoxazole-2-thiol derivative to form the final product.

Modern Synthetic Approaches and Innovations for this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of benzoxazole derivatives. These modern approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of toxic reagents.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com This technique has been successfully applied to the synthesis of benzoxazoles, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave irradiation dramatically shortens the reaction time from 24 hours to just 15 minutes. nih.govorganic-chemistry.org Microwave irradiation can be used for the condensation of 2-aminophenols with various starting materials like aldehydes and carboxylic acids to produce benzoxazole derivatives. benthamdirect.comresearchgate.net The use of microwave heating can lead to higher yields and cleaner reactions in a shorter time frame. ijpsdronline.com

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to minimize environmental impact. rsc.org This includes the use of greener and reusable catalysts, such as samarium triflate in an aqueous medium, and the development of solvent-free reaction conditions. organic-chemistry.orgbohrium.com One-pot syntheses that reduce the number of work-up and purification steps also contribute to a greener process. nih.gov The use of less toxic reagents and the generation of benign byproducts, such as water, are key aspects of these environmentally friendly approaches. bohrium.com For example, zinc sulfide (B99878) nanoparticles have been used as an efficient and recyclable catalyst for the one-pot synthesis of benzoxazole derivatives. ajgreenchem.com Another green method involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. bohrium.com

Development of Efficient One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Several one-pot methods for the synthesis of benzoxazoles have been developed. One such strategy involves the coupling of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) using a zirconium tetrachloride catalyst. nih.gov This method allows for the synthesis of a wide range of benzoxazole derivatives in high yields. Another efficient one-pot synthesis utilizes triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides in the presence of 2-aminophenols. beilstein-journals.org Furthermore, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides provides a versatile route to benzoxazoles. organic-chemistry.org These one-pot strategies often employ mild reaction conditions and offer broad substrate scope, making them valuable tools for the synthesis of complex benzoxazole derivatives. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Yield and Selectivity of this compound

The efficient synthesis of this compound hinges on the careful control of reaction parameters. Optimizing these conditions is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing the formation of unwanted byproducts.

Evaluation of Catalytic Systems and Reagent Effects

The choice of catalysts and reagents is paramount in the synthesis of the benzoxazole core and the subsequent introduction of the acetamide group. The formation of the benzoxazole ring from precursors like 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is often an acid-catalyzed cyclization.

One effective method involves the use of p-toluenesulfonic acid as a catalyst in a phenol (B47542) solvent, which facilitates the intramolecular cyclization to form the benzoxazole ring with a high yield of 98%. The synthesis of the key intermediate, 5-chloro-2-aminophenol, can be achieved via the chlorination of benzoxazolone using reagents like alkali metal hypochlorites in an acidic aqueous medium.

The introduction of the acetamide side chain typically involves acylation. Reagents such as chloroacetyl chloride are reacted with a suitable benzoxazole intermediate to form the N-acetamide bond. The use of ethyl chloroformate has also been noted as an advantageous acylating agent due to its lower toxicity and tolerance for aqueous conditions.

Table 1: Key Catalysts and Reagents in the Synthesis of this compound

| Step | Reagent/Catalyst | Function | Reference |

| Intermediate Synthesis | Alkali Metal Hypochlorites | Chlorination of benzoxazolone to form a precursor to 5-chloro-2-aminophenol. | |

| Intermediate Synthesis | Urea (B33335) | Reacts with 2-amino-4-chlorophenol (B47367) to form the 5-chloro-1,3-benzoxazol-2(3H)-one core. | nih.gov |

| Benzoxazole Ring Formation | p-Toluenesulfonic Acid | Catalyzes the intramolecular cyclization to form the benzoxazole ring. | |

| Acetamide Group Introduction | Chloroacetyl Chloride | Acylating agent for introducing the chloroacetamide group. | |

| Acetamide Group Introduction | Ethyl Chloroformate | Alternative acylating agent with lower toxicity. |

Influence of Solvent Systems and Temperature Regimes on Reaction Outcomes

Solvent selection and temperature control are critical factors that significantly influence reaction rates, yields, and the formation of byproducts. For the cyclization step to form the benzoxazole ring, refluxing in a high-boiling solvent like phenol for several hours is a documented condition.

In the synthesis of the related 5-chloro-1,3-benzoxazol-2(3H)-one intermediate, the reaction between 2-amino-4-chlorophenol and urea is conducted in Dimethylformamide (DMF) with reflux at 60°C until ammonia (B1221849) liberation ceases. nih.gov The choice of solvent can be crucial in preventing side reactions. For instance, in related heterocyclic syntheses, using a solvent like chlorobenzene at higher temperatures has been shown to completely eliminate the formation of certain unwanted cycloaddition products. researchgate.net This principle highlights the importance of solvent screening to optimize selectivity.

Table 2: Solvent and Temperature Conditions in Benzoxazole Synthesis

| Reaction Step | Solvent | Temperature | Outcome/Purpose | Reference |

| Benzoxazole Ring Formation | Phenol | Reflux | Facilitates acid-catalyzed cyclization. | |

| Benzoxazolinone Intermediate Formation | Dimethylformamide (DMF) | 60°C (Reflux) | Controlled reaction to form the core ring structure. | nih.gov |

| General Optimization | Chlorobenzene | Higher Temperature | Eradication of unwanted byproduct formation in cycloaddition reactions. | researchgate.net |

Chromatographic and Non-Chromatographic Purification Methodologies

Purification is a critical step to isolate this compound from unreacted starting materials, catalysts, and byproducts. Both chromatographic and non-chromatographic techniques are employed.

Chromatographic Purification: Column chromatography is a standard and effective method for achieving high purity. A typical system involves using a silica (B1680970) gel stationary phase with a mobile phase gradient, such as hexane (B92381) and ethyl acetate (e.g., a 10:1 ratio), to separate the target compound from impurities. Monitoring of the separation process is often performed using thin-layer chromatography (TLC). epo.org

Non-Chromatographic Purification: These methods are often preferred for large-scale synthesis due to their cost-effectiveness and reduced environmental impact. epo.org

Recrystallization: This is a common technique where the crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. nih.gov Ethanol is a solvent that has been used for the recrystallization of related benzoxazolinone intermediates. nih.gov

Washing and Precipitation: The crude product can be purified by washing with specific solvents to remove unreacted substrates and inorganic salts. epo.org For example, after an extraction work-up with a solvent like ethyl acetate, the organic layer is typically washed with an inorganic salt solution and dried. Precipitation of impurities can also be induced by the slow addition of a solvent in which the impurities are insoluble. epo.org

Solid-Phase Extraction: This technique involves capturing the target molecule on a solid support while impurities are washed away. nih.gov Bio-orthogonal chemistry, such as the reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz), has been developed as a non-chromatographic method to selectively tag and capture target molecules, separating them from failure sequences in complex syntheses. nih.govnsf.gov

Table 3: Comparison of Purification Methodologies

| Method | Principle | Advantages | Typical Application | Reference |

| Column Chromatography | Differential partitioning of components between stationary and mobile phases. | High resolution and purity. | Laboratory-scale synthesis, isolation of pure isomers. | |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective for crystalline solids. | Purification of solid intermediates and final products. | nih.gov |

| Washing/Precipitation | Differential solubility of components in various solvents. | Scalable, avoids costly chromatographic materials. | Large-scale purification, removal of salts and unreacted starting materials. | epo.org |

| Solid-Phase Extraction | Selective adsorption of the target compound or impurities onto a solid matrix. | Can be automated, good for sample cleanup. | Purification of oligonucleotides; adaptable for other complex molecules. | nih.gov |

Chemical Transformations and Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to generate a library of analogues. These transformations are aimed at modulating the compound's physicochemical properties and biological activity.

Regioselective Introduction of Diverse Substituents onto the Benzoxazole Moiety

The benzoxazole ring system can be functionalized at several positions to tune its electronic and steric properties.

Substitution at the 5-Position: The chlorine atom at the 5-position is a key handle for derivatization. As an electron-withdrawing group, it activates the aromatic ring and can be replaced via nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. The presence of the chloride itself is noted to enhance the binding affinity of molecules to biological targets. ossila.com

Substitution at Other Ring Positions: Introducing substituents at other positions on the benzene (B151609) ring is typically achieved by starting with an appropriately substituted precursor, such as a modified 2-aminophenol. In studies of related benzoxazole derivatives, introducing substituents at various positions has been shown to significantly impact biological activity. nih.gov For example, adding a bromine atom to the benzoxazole ring of certain derivatives was found to increase their activity. nih.gov

Table 4: Strategies for Derivatization of the Benzoxazole Moiety

| Position | Strategy | Example Substituents | Potential Effect | Reference |

| Position 5 | Nucleophilic substitution of the chlorine atom. | Amines, alkoxides, thiols. | Modulate solubility, polarity, and target binding. | |

| Position 2 | Modification of the precursor before cyclization. | Phenyl, hydrocarbon, or heterocyclic groups. | Significant influence on biological activity. | nih.gov |

| Other Aromatic Positions | Synthesis from a pre-functionalized aminophenol. | Halogens (e.g., Bromine), nitro groups. | Enhance or alter biological potency and selectivity. | nih.govmdpi.com |

Functionalization and Modification of the Acetamide Side Chain

The acetamide side chain at the 2-position is another prime location for structural modification to enhance properties like solubility and cell permeability. smolecule.com

A common strategy involves synthesizing a 2-(chloromethyl)benzoxazole intermediate. The reactive chloromethyl group can then be displaced by various nucleophiles to introduce diverse functionalities. Another approach is to modify the terminal amide group of the pre-formed acetamide chain. This can include N-alkylation or N-arylation to generate secondary or tertiary amides. Analogous strategies have been reported for related heterocyclic systems like benzothiazoles, where (5-chloro-2-benzothiazolinon-3-yl)acetamide is used as a scaffold to synthesize a series of derivatives by modifying the amide portion. nih.gov

Table 5: Strategies for Modifying the Acetamide Side Chain

| Modification Strategy | Description | Example Reagents/Products | Reference |

| Displacement of a Halogen | Starting with a 2-(haloacetyl) intermediate and reacting with nucleophiles. | Amines, thiols, alcohols to form diverse ester or ether linkages. | nih.gov |

| N-Substitution of the Amide | Alkylation or arylation of the primary amide nitrogen. | N-alkyl amides, N-aryl amides. | nih.gov |

| Chain Extension/Modification | Using different acylating agents to build varied side chains from the 2-amino-benzoxazole core. | Introduction of different alkyl or aryl acetamide groups. | smolecule.com |

Synthesis of Structurally Related Benzothiazole (B30560) and Benzimidazole (B57391) Analogues for Comparative Studies

The synthesis of benzothiazole and benzimidazole analogues of this compound is a critical step in structure-activity relationship (SAR) studies. By replacing the oxygen atom in the benzoxazole ring with sulfur (to form a benzothiazole) or a nitrogen-hydrogen group (to form a benzimidazole), researchers can systematically evaluate how these changes in the heterocyclic core impact biological activity. mdpi.comnih.govdergipark.org.tr This comparative approach requires robust and versatile synthetic methodologies that allow for the creation of diverse libraries of these related compounds.

The general synthetic strategies for these analogues often involve the condensation of a substituted ortho-disubstituted benzene precursor with a reagent that provides the remainder of the heterocyclic ring and the C2-substituent.

Synthesis of Benzothiazole Analogues

The benzothiazole scaffold is typically constructed through the condensation of 2-aminothiophenols with various electrophilic partners. ijbpas.com A common and direct approach involves the reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgekb.eg

One prevalent method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an oxidizing agent or catalyst. For instance, 2-arylbenzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes using an air/DMSO oxidant system, which proceeds without a catalyst and tolerates a wide array of functional groups. organic-chemistry.org More advanced catalytic systems, such as those employing iodine, ionic liquids, or nanoparticles like zinc oxide (ZnO), have been developed to improve yields and reaction conditions. organic-chemistry.orgekb.egnih.gov For example, ZnO nanoparticles have been used to catalyze the condensation of 2-aminothiophenol with 4-acetylbenzaldehyde (B1276866) at room temperature. ekb.eg

To introduce the acetamide side chain, a two-step approach is often employed. First, the 2-substituted benzothiazole core is formed, followed by the attachment or modification of the side chain. An alternative strategy involves the cyclization of intermediates that already contain the necessary functional groups. For example, N-(benzothiazol-2-yl) amides can be synthesized via an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas. organic-chemistry.org

A general route to N-substituted-2-benzothiazole acetamides involves the initial formation of a Schiff base from a substituted 2-aminobenzothiazole (B30445) and a substituted benzaldehyde. The Schiff base is then reduced to the corresponding amine, which is subsequently acylated with chloroacetyl chloride to yield the final acetamide derivative. researchgate.net

Table 1: Synthesis of N-substituted-2-benzothiazole Acetamide Derivatives researchgate.net This table is based on data from a study on the synthesis of novel N-benzothiazole-2-yl-acetamides and may not directly relate to this compound analogues but illustrates a general synthetic pathway.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | General Yield |

|---|---|---|---|---|

| 1 | Substituted 2-aminobenzothiazole, Substituted benzaldehyde | - | Schiff Base (e.g., 2-{[(4-Methyl-1,3-benzothiazol-2-yl)imino] methyl}phenol) | ~88% |

| 2 | Schiff Base | NaBH4 | Amine (e.g., 2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino] methyl}phenol) | ~93% |

| 3 | Amine, Chloroacetyl chloride | Condensation | N-benzothiazole-2-yl-acetamide derivative | Not specified |

Synthesis of Benzimidazole Analogues

The synthesis of 2-substituted benzimidazoles most commonly relies on the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govsrce.hr The classical Phillips condensation involves heating the o-phenylenediamine (B120857) with a carboxylic acid in the presence of a strong acid like 4N HCl, which acts as both a catalyst and a dehydrating agent. However, this method often requires harsh conditions.

Modern methodologies have focused on developing milder and more efficient catalytic systems. Various catalysts, including indium(III) triflate (In(OTf)3), ytterbium(III) triflate (Yb(OTf)3), and heterogeneous catalysts like silica sulfuric acid or magnetic nanoparticles, have been successfully employed. researchgate.netbohrium.comresearchgate.net These catalysts often allow the reaction to proceed at room temperature or under solvent-free conditions, leading to excellent yields. bohrium.comresearchgate.net For example, 2-substituted benzimidazoles can be synthesized in high yields from o-phenylenediamine and various aldehydes using a Fe3O4@SiO2-ZnCl2 magnetic nanocatalyst. researchgate.net

To obtain benzimidazole-1-acetamide derivatives, a common route involves the initial synthesis of the 2-substituted benzimidazole core, followed by N-alkylation at one of the imidazole (B134444) nitrogens with an appropriate haloacetamide. srce.hr For instance, a series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized by first preparing the 2-(substituted-phenyl)-1H-benzimidazole via condensation of o-phenylenediamine with a substituted benzoic acid. The resulting benzimidazole was then N-alkylated with ethyl chloroacetate, and the subsequent ester was converted to the desired acetamide by reaction with various amines. srce.hr

Table 2: Synthesis of 2-Aryl-1H-benzimidazole-1-acetamide Derivatives srce.hr This table illustrates a general synthetic pathway for benzimidazole acetamides, based on data from a study focused on their synthesis and biological evaluation.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | General Yield |

|---|---|---|---|---|

| 1 | o-Phenylenediamine, Substituted Benzoic Acid | Polyphosphoric acid, 200°C | 2-(Substituted-phenyl)-1H-benzimidazole | 60-70% |

| 2 | 2-(Substituted-phenyl)-1H-benzimidazole, Ethyl chloroacetate | Anhydrous K2CO3, Dry Acetone, Reflux | Ethyl 2-[2-(substituted-phenyl)-1H-benzimidazol-1-yl]acetate | 65-75% |

| 3 | Ethyl 2-[2-(substituted-phenyl)-1H-benzimidazol-1-yl]acetate, Amine/Hydrazine | Methanol, Reflux | 2-(Substituted-phenyl)-1H-benzimidazole-1-acetamide/acetohydrazide | 60-80% |

For comparative studies, it is often desirable to synthesize all three heterocyclic analogues (benzoxazole, benzothiazole, and benzimidazole) using a consistent synthetic strategy to minimize variability. mdpi.comnih.gov One such approach involves reacting the respective precursors (o-aminophenol, o-aminothiophenol, or o-phenylenediamine) with a common intermediate that installs the C2-substituent. For example, researchers have prepared benzothiazole, benzimidazole, and benzoxazole derivatives from their respective thiol, amine, or alcohol precursors, followed by acylation to introduce the desired side chain, allowing for a direct comparison of the scaffolds. mdpi.com

Mechanistic and Preclinical Pharmacological Studies of 5 Chloro 2 Benzoxazoleacetamide

Elucidation of Molecular Targets and Biological Pathways Modulated by 5-Chloro-2-benzoxazoleacetamide

The biological effects of benzoxazole (B165842) derivatives stem from their ability to interact with various enzymes, receptors, and signaling proteins. The inclusion of a chloro-substituent at the 5-position of the benzoxazole ring has been shown to influence potency and activity in several studies. nih.govnih.gov

The benzoxazole core is a key feature in the design of various enzyme inhibitors. ijpbs.com Analogues of this compound have been identified as inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer.

One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis. nih.govtandfonline.com A series of novel 5-chlorobenzo[d]oxazole-based derivatives were designed and evaluated as potential VEGFR-2 inhibitors. nih.gov Among these, compound 12l (structure not fully specified) emerged as a potent inhibitor of VEGFR-2 with an IC₅₀ value of 97.38 nM. nih.govtandfonline.com Other benzoxazole-benzamide conjugates have also demonstrated potent VEGFR-2 inhibitory activity. nih.gov

In addition to VEGFR-2, benzoxazole derivatives have been reported to inhibit other enzymes involved in cancer cell proliferation and survival. Studies on related structures, such as 5-chloro-indole-2-carboxylates, have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, a mutated kinase found in some cancers. nih.gov Furthermore, certain benzoxazole derivatives have been evaluated as inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair. researchgate.net Computational studies also suggest that the antibacterial action of some benzoxazole derivatives could be due to the inhibition of DNA gyrase. benthamdirect.com The anti-inflammatory properties of some 2-substituted benzoxazoles are attributed to the inhibition of cyclooxygenase-2 (COX-2) enzymes. nih.gov

| Compound Class | Enzyme Target | Observed Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 5-Chlorobenzo[d]oxazole derivative (12l) | VEGFR-2 | IC₅₀ = 97.38 nM | nih.govtandfonline.com |

| Benzoxazole-benzamide conjugate (Compound 1) | VEGFR-2 | Potent Inhibition | nih.gov |

| Benzoxazole derivative (Compound 11) | VEGFR-2 | Potent Inhibition | nih.gov |

| Benzoxazole derivative (Compound 12) | PARP-2 | IC₅₀ = 0.07 µM | researchgate.net |

| Benzoxazole derivative (Compound 27) | PARP-2 | IC₅₀ = 0.057 µM | researchgate.net |

| 5-chloro-indole-2-carboxylate analogues | EGFR/BRAFV600E | IC₅₀ ranges from 35 to 89 nM | nih.gov |

| Benzimidazole (B57391) derivatives | AChE | Kᵢ = 0.7 to 4.4 nM | nih.gov |

Analogues of this compound have demonstrated the ability to bind to and modulate the function of specific receptors. A study on benzoxazole derivatives as novel 5-HT₃ receptor partial agonists found that 5-chloro derivatives exhibited increased potency. nih.gov Specifically, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v) showed a high binding affinity for the 5-HT₃ receptor, comparable to the antagonist granisetron, while acting as a partial agonist with an intrinsic activity 12% of that of serotonin. nih.gov

In another line of research, a series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their activity on human peroxisome proliferator-activated receptors (PPARs). nih.gov All tested compounds in this study displayed a dual antagonist profile for both PPARα and PPARγ subtypes. nih.gov

By inhibiting key enzymes and receptors, 5-chloro-benzoxazole derivatives can modulate critical intracellular signaling pathways. The inhibition of the VEGFR-2 receptor, for instance, directly interferes with the downstream signal transduction pathway that leads to angiogenesis. nih.govtandfonline.com

Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The potent VEGFR-2 inhibitor, compound 12l , was found to induce apoptosis in HepG2 cells by 35.13%. nih.govtandfonline.com This pro-apoptotic effect was associated with a significant increase in the levels of caspase-3 and BAX (a pro-apoptotic protein) and a reduction in the level of Bcl-2 (an anti-apoptotic protein). nih.govtandfonline.com Similarly, other benzoxazole-benzamide conjugates have been shown to inhibit the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in HCT-116 and MCF-7 cancer cell lines. nih.gov One benzoxazole-based PPARα/γ antagonist, compound 3f , was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in colorectal cancer models. nih.gov

In Vitro Biological Activity Assessments of this compound and its Analogues

The interactions of this compound and its analogues at the molecular level translate into measurable biological activities, such as antimicrobial and antiproliferative effects, which have been characterized in various in vitro systems.

The benzoxazole scaffold is a component of many compounds with a broad spectrum of antimicrobial activity. nih.gov Synthetic benzoxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Studies on derivatives of 5-Chloro-1,3-benzoxazol-2(3H)-one revealed significant antibacterial and antifungal activity. nih.gov For example, compounds designated P4A and P4B showed good activity against Staphylococcus aureus and Escherichia coli. nih.gov Another derivative, P2B , demonstrated good antifungal activity against Candida albicans. nih.gov The presence of the 5-chloro substituent is suggested to potentially increase both antibacterial and antifungal activity. nih.gov In another study, benzoxazole derivative 47 showed pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com

| Compound/Analogue | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |

| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |

| Benzoxazole derivative 29 | Enterococcus faecalis | 8 µg/mL | mdpi.com |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B, P6A) | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good activity | nih.gov |

A significant body of research has focused on the antiproliferative and cytotoxic effects of benzoxazole derivatives against various human cancer cell lines. researchgate.net The substitution at the 5-position of the benzoxazole ring with a halogen, such as chlorine, can contribute to enhanced antiproliferative activity. mdpi.com

Derivatives of 5-chlorobenzo[d]oxazole have demonstrated notable cytotoxicity. For instance, an amide derivative bearing a 3-chlorophenyl group (12k ) showed potent activity against the HepG2 (hepatocellular carcinoma) cell line with an IC₅₀ value of 28.36 μM. nih.gov A related diamide (B1670390) member (13b ) was most active against the MCF-7 (breast cancer) cell line, with an IC₅₀ of 26.31 μM. nih.gov Another potent derivative, 12l , exhibited strong cytotoxicity against both HepG2 and MCF-7 cells, with IC₅₀ values of 10.50 μM and 15.21 μM, respectively. nih.govtandfonline.com

Broader studies on benzoxazole derivatives have confirmed their cytotoxic potential across a range of cancer cell lines, including lung (NCI-H460), colon (HCT-116), and pancreatic (Capan-1) cancer cells. mdpi.commdpi.com Notably, several novel benzoxazole derivatives showed more pronounced activity against the NCI-H460 lung cancer cell line than the reference drug etoposide. mdpi.com For example, compound 40 in one study had an IC₅₀ of 0.4 μM against this cell line. mdpi.com

| Compound Class/Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Chlorobenzo[d]oxazole derivative (12l) | HepG2 (Liver) | 10.50 µM | nih.govtandfonline.com |

| 5-Chlorobenzo[d]oxazole derivative (12l) | MCF-7 (Breast) | 15.21 µM | nih.govtandfonline.com |

| 5-Chlorobenzo[d]oxazole derivative (12k) | HepG2 (Liver) | 28.36 µM | nih.gov |

| 5-Chlorobenzo[d]oxazole derivative (13b) | MCF-7 (Breast) | 26.31 µM | nih.gov |

| Benzoxazole derivative (40) | NCI-H460 (Lung) | 0.4 µM | mdpi.com |

| Benzoxazole derivative (46) | NCI-H460 (Lung) | 0.9 µM | mdpi.com |

| Benzoxazole derivative (33) | NCI-H460 (Lung) | 1.1 µM | mdpi.com |

| Benzoxazole-based PPARα/γ antagonist (3f) | HT-29, HCT116 (Colorectal) | High potency | nih.gov |

| Benzoxazole-benzamide conjugate (1d) | HepG2, HCT-116 | Comparable inhibitory activity | mdpi.com |

Anti-inflammatory and Analgesic Properties Determined via Cell-Based Assays

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic potential in various preclinical evaluations. A study investigating a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives revealed significant anti-inflammatory and analgesic activities. nih.gov When evaluated using the p-benzoquinone-induced writhing test and the carrageenan hind paw edema model, these compounds were found to be as potent or even more potent than aspirin (B1665792) and indomethacin, respectively. nih.gov Specifically, compounds designated as 6a-c, 8a-c, and 10a-c from this series showed strong activity. nih.gov Further testing of the most active compounds in acetic acid-induced peritoneal capillary permeability and serotonin-induced hind paw edema tests confirmed their anti-inflammatory effects. nih.gov

Another study focused on piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolone derivatives, which were synthesized using microwave assistance. researchgate.net The anti-inflammatory activity was assessed using the carrageenan-induced hind paw edema test in mice. researchgate.net Among the synthesized compounds, compound 1, at a dose of 100 mg/kg, exhibited the most prolonged anti-inflammatory effect. researchgate.net For analgesic activity, both hot-plate and tail-flick tests were employed. researchgate.net Compound 3 showed the highest activity in the hot-plate test, while compounds 1 and 2 demonstrated superior anti-nociceptive activity in the tail-flick test. researchgate.net

The anti-inflammatory properties of benzoxazepine derivatives, which share a structural relationship with the benzoxazole core, have also been explored. These compounds have shown to modulate the release of pro-inflammatory cytokines such as human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in cell-based assays, indicating their potential as anti-inflammatory agents.

Antiviral Activity Evaluation in Viral Replication Models

The antiviral potential of compounds structurally related to this compound has been an area of significant research interest. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of the respiratory syncytial virus (RSV). nih.gov Six of these compounds (11, 12, 15, 22, 26, and 28) with low cytotoxicity were found to substantially and effectively inhibit RSV replication. nih.gov This inhibition was evidenced by the suppression of progeny virus generation, viral genome copies, and viral protein expression. nih.gov

Furthermore, studies on 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides have demonstrated significant activity against human cytomegalovirus (HCMV). nih.gov In plaque and yield reduction assays, these derivatives showed IC50 values ranging from 0.5 to 14.2 microM against HCMV, while exhibiting minimal activity against herpes simplex virus-1 (HSV-1). nih.gov The 5'-halogenated derivatives, in particular, were more active than other modified derivatives, with their antiviral activity being well-separated from cytotoxicity. nih.gov

Additionally, N-[4-(5-Chloro-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, a derivative of 5-chlorobenzotriazole, has shown potent antiviral activity against the bovine viral diarrhea virus (BVDV), with its efficacy being comparable to the reference drug NM107. consensus.app

Preclinical In Vivo Pharmacological Evaluation Using Non-Human Animal Models

Efficacy Assessment in Disease-Relevant Animal Models (e.g., Anti-ulcer Activity in Rodent Models)

The therapeutic potential of benzazole derivatives, including those related to this compound, has been investigated in various animal models of disease. A notable area of investigation is their anti-ulcer activity. In a study involving aralkylbenzazoles, which include benzoxazole structures, certain pyridine (B92270) derivatives demonstrated higher anti-ulcer activity in stress ulcer assays than the reference compounds sofalcone, sucralfate, and cimetidine. nih.gov

Interestingly, some anti-inflammatory studies on benzoxazole derivatives have also considered their gastrointestinal effects. For example, in the evaluation of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids, it was observed that compounds 8a and 8c did not induce gastric lesions in mice, a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests a favorable gastrointestinal profile for certain compounds within this chemical class. After conducting the carrageenan-induced paw edema test, the gastric mucosa of the animals was examined for any lesions to assess the ulcerogenic potential of the tested compounds. researchgate.net

Characterization of Dose-Response Relationships in Preclinical Animal Studies

Understanding the dose-response relationship is crucial for the preclinical development of any new chemical entity. For 2-aryl-5-benzoxazolealkanoic acid derivatives, a clear dose-dependent anti-inflammatory effect was observed in the carrageenan-induced rat paw edema model. nih.gov The most active compounds, 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid, were found to be three to five times more active than phenylbutazone (B1037) based on their ED30 values determined 5 hours after a single oral administration. nih.gov

In a study on piperazine substituted 5-chloro-2(3H)-benzoxazolone derivatives, the anti-inflammatory and analgesic activities were evaluated at a dose of 100 mg/kg. researchgate.net This single dose level was effective in demonstrating the pharmacological effects of the compounds. For instance, compound 1 showed the most prolonged anti-inflammatory activity at this dose. researchgate.net Similarly, the analgesic effects of compounds 1, 2, and 3 were significant at the 100 mg/kg dose in both the hot-plate and tail-flick tests. researchgate.net

General Pharmacological Profiling in Mammalian Preclinical Species

The general pharmacological profile of benzoxazole derivatives has been explored in various mammalian species, primarily in rodents, to assess their broader physiological effects. The anti-inflammatory activity of 5-substituted 2-arylbenzoxazoles was initially screened in rats using the carrageenan-induced edema model. nih.gov This model is a standard for evaluating acute inflammation.

Similarly, the analgesic and anti-inflammatory activities of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were evaluated in mice. nih.gov The p-benzoquinone-induced writhing test, a model of visceral pain, and the carrageenan hind paw edema model were used to establish their efficacy. nih.gov Further characterization in mice included the acetic acid-induced peritoneal capillary permeability test and the serotonin-induced hind paw edema test for the most promising compounds. nih.gov

The anti-nociceptive effects of piperazine substituted 5-chloro-2(3H)-benzoxazolone derivatives were also characterized in mice using both the tail-flick and hot-plate methods, which assess spinal and supraspinal analgesic pathways, respectively. researchgate.net

Derivation of Preliminary in vivo Mechanistic Insights

While dedicated in vivo mechanistic studies for this compound are not extensively detailed, preliminary insights can be inferred from the pharmacological profiles of related compounds. The anti-inflammatory activity of many benzoxazole and benzimidazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes. For example, a study on new benzimidazothiazole derivatives revealed that their anti-inflammatory effects were mediated through the inhibition of both COX-1 and COX-2 enzymes. nih.gov The most active compounds in this series showed significantly greater potency than the reference drugs celecoxib (B62257) and naproxen. nih.gov

Furthermore, the analgesic effects observed in models like the p-benzoquinone-induced writhing test suggest a mechanism involving the inhibition of prostaglandin (B15479496) synthesis, which is a downstream effect of COX inhibition. The efficacy of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives in this model points towards such a mechanism. nih.gov

In the context of antiviral activity, the potent inhibition of RSV replication by substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues suggests a direct interference with viral life cycle processes, such as viral entry, replication, or egress. nih.gov The suppression of viral genome copies and protein expression supports this hypothesis. nih.gov

The anti-ulcer activity of certain benzazole derivatives, in contrast to the gastric-damaging effects of many NSAIDs, suggests a mechanism that may not solely rely on COX-1 inhibition or may involve cytoprotective pathways. nih.govnih.gov The lack of gastric lesions with compounds 8a and 8c, despite their anti-inflammatory activity, is a noteworthy finding that warrants further mechanistic investigation. nih.gov

Computational Chemistry and in Silico Approaches for 5 Chloro 2 Benzoxazoleacetamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule, such as 5-Chloro-2-benzoxazoleacetamide, to the active site of a target protein.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a crucial parameter in determining the potential efficacy of a compound as a drug candidate. For this compound, molecular docking studies can be employed to predict its binding affinity against a variety of biological targets, such as enzymes or receptors implicated in disease pathways. For instance, benzoxazole (B165842) derivatives have been docked against targets like VEGFR-2, an important protein in cancer progression nih.gov.

Table 1: Predicted Binding Affinities of this compound against Various Kinase Targets (Illustrative Example)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Kinase A | XXXX | -8.5 |

| Kinase B | YYYY | -7.9 |

| Kinase C | ZZZZ | -9.2 |

Note: The data in this table is illustrative and serves to represent the typical output of a molecular docking study. Actual values would be dependent on the specific protein targets and docking software used.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the protein's binding pocket. This information is vital for understanding the mechanism of action and for optimizing the ligand's structure to enhance its binding.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The acetamide (B32628) group contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), which can form strong interactions with polar residues like serine, threonine, and aspartic acid in a protein's active site.

Hydrophobic Interactions: The benzoxazole ring and the chlorophenyl group are hydrophobic and would be expected to interact favorably with nonpolar residues such as leucine, valine, and phenylalanine.

An analysis of the docking pose would reveal the specific residues involved in these interactions, as illustrated in the hypothetical data in Table 2.

Table 2: Key Binding Site Interactions for this compound with Kinase C (Illustrative Example)

| Interacting Residue | Interaction Type |

|---|---|

| ASP 154 | Hydrogen Bond |

| LYS 88 | Hydrogen Bond |

| LEU 75 | Hydrophobic |

| PHE 152 | Pi-Pi Stacking |

| GLU 101 | Halogen Bond |

Note: This table provides an illustrative example of the types of interactions that could be identified through molecular docking analysis.

Quantum Chemical Calculations Applied to this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity.

DFT studies are used to calculate the electronic structure of a molecule by approximating the electron density. For this compound, DFT calculations can be performed to optimize its molecular geometry, determine its vibrational frequencies (corresponding to its IR spectrum), and map its molecular electrostatic potential (MEP). The MEP is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding how the molecule will interact with other molecules, including biological targets dergipark.org.tr. DFT has been widely applied to study various benzoxazole derivatives, providing insights into their structural and electronic properties dergipark.org.trscilit.comresearchgate.netmdpi.comtandfonline.com.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions and biological systems. For instance, a study on a benzoxazole derivative calculated these properties to understand its reactivity dergipark.org.tr. While specific calculations for this compound are not available, Table 3 presents hypothetical values for these important quantum chemical parameters.

Table 3: Calculated Quantum Chemical Properties of this compound (Illustrative Example)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

Note: These values are illustrative and represent the type of data generated from DFT and HOMO-LUMO analysis.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding.

For this compound, MD simulations could be used to:

Assess the stability of the docked pose over time.

Investigate how the ligand and protein adapt their conformations to achieve an optimal binding fit.

Analyze the role of water molecules in mediating the ligand-protein interaction.

Calculate the binding free energy with greater accuracy by considering the dynamic nature of the system.

MD simulations can reveal, for example, that certain conformations of the acetamide side chain are more favorable for binding, or that the benzoxazole ring system remains rigidly planar within the binding site. Such information is invaluable for the rational design of more potent and selective analogs. Studies on other ligand-protein systems have demonstrated the power of MD simulations in understanding these dynamic interactions and binding mechanisms nih.govnih.gov.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Guidance

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. Poor pharmacokinetic profiles are a significant cause of late-stage clinical trial failures. Consequently, computational, or in silico, approaches are invaluable for predicting the ADME characteristics of novel chemical entities like this compound, providing essential guidance for further research and optimization. These predictive models utilize the chemical structure of a molecule to forecast its behavior within a biological system, thereby enabling a more targeted and efficient research strategy.

A variety of computational tools and web-based platforms, such as SwissADME, pkCSM, and admetSAR, offer rapid and robust predictions of key ADME parameters. nih.govsemanticscholar.orgecust.edu.cn By inputting the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)N), a comprehensive profile of its likely pharmacokinetic behavior can be generated. alfa-chemistry.comnih.gov This data-driven approach allows for an early-stage assessment of the compound's drug-likeness and potential liabilities, steering subsequent experimental studies.

The predicted ADME profile for this compound, as generated by computational models, offers a multi-faceted view of its potential as a drug candidate. This includes an evaluation of its physicochemical properties, which are foundational to its pharmacokinetic behavior, as well as specific predictions related to its absorption, distribution, and metabolic stability.

Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 210.62 g/mol |

| Log P (Consensus) | 1.58 |

| Topological Polar Surface Area (TPSA) | 69.13 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Lipophilicity and Water Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), and water solubility are critical parameters that affect a drug's absorption and distribution. A well-balanced lipophilicity is essential for a compound to effectively traverse both aqueous and lipid environments within the body.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log S (ESOL) | -2.51 | Soluble |

| Log S (Ali) | -2.85 | Soluble |

| Log S (SILICOS-IT) | -2.65 | Soluble |

Pharmacokinetic Predictions

This set of predictions delves into the specific ADME behaviors of this compound, offering insights into how it is likely to be absorbed, distributed throughout the body, and metabolized. These predictions are crucial for anticipating a compound's bioavailability and potential for reaching its therapeutic target.

| Parameter | Prediction | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May be able to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is, based on its structural and physicochemical properties. Rules such as Lipinski's "Rule of Five" help to predict if a compound is likely to have good oral bioavailability. youtube.com Medicinal chemistry friendliness assesses the compound for the presence of potentially problematic functional groups that could lead to toxicity or metabolic instability.

| Rule | Violations | Interpretation |

|---|---|---|

| Lipinski's Rule of Five | 0 | Good predicted oral bioavailability. |

| Ghose Filter | 0 | Falls within the range of drug-like properties. |

| Veber Filter | 0 | Good predicted oral bioavailability. |

| Egan Filter | 0 | Good predicted oral bioavailability. |

| Muegge Filter | 0 | Falls within the range of drug-like properties. |

| Bioavailability Score | 0.55 | Indicates a good probability of oral bioavailability. |

| PAINS (Pan Assay Interference Compounds) Alert | 0 | Unlikely to interfere with a wide range of biological assays. |

The in silico analysis of this compound suggests a promising pharmacokinetic profile. The compound adheres to Lipinski's "Rule of Five," indicating a high likelihood of good oral bioavailability. Its predicted high gastrointestinal absorption and good water solubility further support this. The prediction that it is not a substrate for P-glycoprotein is also favorable, as this suggests it is less likely to be actively removed from its target cells. However, the predicted inhibition of the CYP2C9 enzyme warrants further investigation, as this could lead to potential drug-drug interactions if co-administered with other medications metabolized by this enzyme. The ability to cross the blood-brain barrier suggests that the compound could be explored for central nervous system targets. These computational predictions provide a solid foundation for guiding subsequent in vitro and in vivo studies to validate these findings and further explore the therapeutic potential of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 2 Benzoxazoleacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Chloro-2-benzoxazoleacetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number and types of protons. For this compound, the spectrum would display distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring, the methylene (B1212753) (-CH₂) protons, and the amide (-NH₂) protons. The aromatic region would show a complex pattern due to the chlorine substituent. The proton on C4 would likely appear as a doublet, the proton on C6 as a doublet of doublets, and the proton on C7 as a doublet. The methylene protons adjacent to the carbonyl group would typically appear as a singlet, and the amide protons would also present as a singlet, which may be broad.

¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms. A ¹³C NMR spectrum for this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom in the structure. This includes the carbons of the benzoxazole ring, the methylene carbon, and the carbonyl carbon of the acetamide (B32628) group. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine, nitrogen, and oxygen atoms.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle. A COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity of the aromatic protons. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, definitively assigning the signals for the methylene group and the protonated aromatic carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.70 | d | H-4 |

| ~7.45 | dd | H-6 |

| ~7.30 | d | H-7 |

| ~4.00 | s | -CH₂- |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (amide) |

| ~165 | C-2 (benzoxazole) |

| ~150 | C-7a |

| ~142 | C-3a |

| ~130 | C-5 |

| ~125 | C-6 |

| ~120 | C-4 |

| ~110 | C-7 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry, often using Electrospray Ionization (ESI-MS), provides the exact molecular weight, which is critical for confirming the molecular formula.

The molecular formula of this compound is C₉H₇ClN₂O₂. This corresponds to a monoisotopic mass of 210.0196 Da and an average molecular weight of approximately 210.62 g/mol nih.gov. ESI-MS analysis would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.0274. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed, with a secondary peak [M+2+H]⁺ at m/z 213.0245, about one-third the intensity of the [M+H]⁺ peak miamioh.edu.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. Cleavage of the amide bond and fragmentation of the benzoxazole ring are expected pathways. Key fragmentation could involve the loss of the acetamide group or parts of it, helping to confirm the connectivity of the molecule's substructures libretexts.org.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features upi.eduucdavis.edu.

Key vibrational frequencies would include:

N-H stretching: The amide group would show two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹.

C=O stretching (Amide I): A strong, sharp absorption band for the carbonyl group is expected around 1680-1650 cm⁻¹ libretexts.org.

N-H bending (Amide II): This band would be observed near 1640-1600 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole (B20620) ring and the C=C bonds of the aromatic ring would appear in the 1650-1450 cm⁻¹ region.

C-O stretching: The C-O-C ether-like stretch within the benzoxazole ring would be found in the 1280-1200 cm⁻¹ range.

C-Cl stretching: The presence of the chlorine atom would give rise to a stretching band in the fingerprint region, typically around 800-600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | Amide (-NH₂) | N-H Stretch |

| 3100-3000 | Aromatic Ring | C-H Stretch |

| 1680-1650 | Amide (-C=O) | C=O Stretch (Amide I) |

| 1640-1600 | Amide (-NH₂) | N-H Bend (Amide II) |

| 1650-1450 | Benzoxazole Ring | C=N and C=C Stretch |

| 1280-1200 | Benzoxazole Ring | C-O Stretch |

| 800-600 | Chloro-aromatic | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated benzoxazole system in this compound msu.edu.

The spectrum is expected to show absorption maxima (λmax) characteristic of π → π* and possibly n → π* electronic transitions within the aromatic and heterocyclic ring system. The position and intensity of these bands provide information about the extent of conjugation. UV-Vis spectroscopy is also a valuable tool for quantitative analysis and purity assessment, as the absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert Law libretexts.org.

Application of Emerging and Specialized Spectroscopic Methods

Beyond standard characterization, specialized spectroscopic methods can provide deeper insights into the properties of this compound at the nanoscale and in the solid state.

Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Chemical Analysis

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful technique that combines the high spatial resolution of scanning probe microscopy with the chemical specificity of Raman spectroscopy rsc.org. By using a sharp metallic tip to create a highly localized and enhanced electromagnetic field, TERS can acquire chemical information from a sample surface with nanometer-scale resolution, far beyond the diffraction limit of light osaka-u.ac.jp. For this compound, TERS could be employed to study its distribution on a surface, investigate its interaction with substrates or other molecules at the nanoscale, or analyze its orientation in self-assembled monolayers nih.gov.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules tumbling freely in a solvent, Solid-State NMR (ssNMR) analyzes samples in their solid form. This technique is invaluable for studying materials that are insoluble or to characterize the structure in its native solid state. For this compound, ssNMR could be used to investigate polymorphism—the ability of a compound to exist in different crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments and intermolecular interactions within the crystal lattice of each form. It can also be used to characterize amorphous (non-crystalline) states of the compound.

X-ray Crystallography for Definitive Absolute Structure Determination

Should a single-crystal X-ray diffraction study of this compound be undertaken, it would yield a wealth of structural information. The analysis would begin with the cultivation of a high-quality single crystal, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. carleton.educreative-biostructure.com

The primary outcome of such an analysis is the determination of the crystal system, space group, and the dimensions of the unit cell. This fundamental data describes the symmetry and repeating lattice structure of the crystalline solid. Furthermore, the precise coordinates of each atom within the unit cell are determined, allowing for the calculation of all intramolecular bond lengths and angles. For this compound, this would definitively confirm the planarity of the benzoxazole ring system, the specific connectivity of the chloro and acetamide substituents, and the conformational orientation of the acetamide group relative to the heterocyclic ring.

While experimental data is not available, a hypothetical summary of the crystallographic data that would be obtained for this compound is presented in the table below to illustrate the nature of the expected findings.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₉H₇ClN₂O₂ |

| Formula Weight | 210.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

Future Research Horizons for this compound: A Roadmap for Advanced Therapeutic Development

The heterocyclic compound this compound is emerging as a scaffold of significant interest in medicinal chemistry. Building upon its foundational structure, future research is poised to unlock its full therapeutic potential through innovative design strategies, multi-targeting approaches, and the integration of advanced computational tools. This article outlines key future perspectives and emerging research avenues for this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.